molecular formula C22H27FO4 B13441609 11,12-Dehydroxy-Betamethasone

11,12-Dehydroxy-Betamethasone

Cat. No.: B13441609
M. Wt: 374.4 g/mol
InChI Key: OETCKCTXJGBGQR-IVSIGIPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,12-Dehydroxy-Betamethasone ( 127034-59-7) is a synthetic steroid derivative offered for research purposes. With a molecular formula of C22H27FO4 and a molecular weight of 374.45 g/mol, this compound is a key intermediate or analog for researchers investigating the structure-activity relationships of corticosteroid molecules . The parent compound, Betamethasone, is a well-characterized glucocorticoid receptor agonist with potent anti-inflammatory and immunosuppressive properties . It exerts its effects through genomic pathways by activating glucocorticoid receptors and promoting the transcription of anti-inflammatory genes, as well as through more rapid nongenomic pathways . As a derivative, this compound is a valuable tool for pharmaceutical and biochemical studies, particularly in exploring metabolic pathways and the impact of specific structural modifications on receptor binding and biological activity. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H27FO4

Molecular Weight

374.4 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H27FO4/c1-13-10-17-16-5-4-14-11-15(25)6-7-19(14,2)21(16,23)9-8-20(17,3)22(13,27)18(26)12-24/h6-9,11,13,16-17,24,27H,4-5,10,12H2,1-3H3/t13-,16-,17-,19-,20-,21+,22-/m0/s1

InChI Key

OETCKCTXJGBGQR-IVSIGIPOSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C=C[C@@]2([C@]1(C(=O)CO)O)C)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C=CC2(C1(C(=O)CO)O)C)F)C

Origin of Product

United States

Preparation Methods

Starting Material and Initial Functionalization

The synthesis begins with 9α-hydroxy-11β-halo steroids , which can be produced via fermentation processes using phytosterols such as cholesterol, stigmasterol, or β-sitosterol as raw materials. These phytosterols are converted into 9α-hydroxy-11β-halohydrins through microbial fermentation, a method advantageous for its regioselectivity and eco-friendliness.

Key step:

  • Fermentation of phytosterols with specific fungal strains (e.g., Curvularia spp.) yields 9α-hydroxy-11β-halo steroids with high purity. This biological step circumvents the need for multi-step chemical halogenation, reducing toxicity and cost.

Formation of Δ9,11 Double Bond

The next critical step involves dehydration of the 11α-hydroxy group to form the Δ9,11-ethene . This is achieved using regioselective dehydration agents , notably PCl₅ (phosphorus pentachloride), which facilitates dehydration without producing Δ11,12 side products—a common issue with traditional dehydration methods.

Reaction conditions:

  • Treatment of the 11α-hydroxy steroid with PCl₅ in an inert solvent (e.g., dichloromethane) at low temperature (−20°C to 0°C) yields the Δ9,11-ethene with high selectivity and a yield of approximately 95%.

The stereoselective introduction of the methyl group at C16β is accomplished via methylation with methyl bromide (CH₃Br) . This step is performed under basic conditions, often involving lithium diisopropylamide (LDA) as a base, to ensure stereoselectivity and high yield (~82%).

Reaction specifics:

  • Deprotonation of the intermediate with LDA at −40°C followed by methylation with CH₃Br results in the 16β-methylated steroid, crucial for the biological activity of betamethasone.

Protection of the 3-Keto Group

The 3-keto group is protected as a vinyl ether using triethyl orthoformate , which prevents undesired side reactions during subsequent steps. This protection is achieved with high efficiency (>90%) and is reversible in later stages.

Formation of the 9,11β-Epoxide

The key intermediate, 9,11β-epoxide , is synthesized via bromination and cyclization :

  • Treatment of the 11β-halo steroid with 1,3-dibromo-5,5-dimethylhydantoin (DBH) in acetone introduces bromine at C11.
  • Subsequent cyclization with NaOH forms the epoxide with high regio- and stereoselectivity (~96% yield).

1,2-Dehydrogenation to Form the 11,12-Double Bond

The final dehydrogenation step to introduce the 11,12 double bond is performed using microbial fermentation rather than chemical oxidants like DDQ, which offers:

  • Higher purity
  • Better yield
  • Environmentally benign conditions

This biological oxidation is carried out with specific fungal strains, such as Curvularia spp. , which selectively dehydrogenate the steroid, producing 11-dehydroxy steroids efficiently.

Ring Opening and Final Product Formation

The epoxide ring is opened with 70% hydrofluoric acid (HF) , leading to the formation of 11,12-dehydroxy Betamethasone . This step completes the synthesis, yielding the target compound with high stereochemical fidelity.

Summary of the Preparation Method

Step Description Reagents/Conditions Yield/Remarks
1 Fermentation of phytosterols Microbial cultures Produces 9αOH-AD
2 Dehydration to Δ9,11-ethene PCl₅ in DCM, −20°C 95% yield, no Δ11,12 impurity
3 Stereoselective methylation LDA, CH₃Br, −40°C 82% yield
4 Protection of 3-keto Triethyl orthoformate >90% yield
5 Side chain introduction 2-chlorovinyl ethyl ether Improved safety and yield
6 Bromination and cyclization DBH, NaOH 96% epoxide formation
7 Microbial dehydrogenation Curvularia spp. High purity and yield
8 Ring opening HF, temperature-controlled Final formation of 11,12-dehydroxy Betamethasone

Chemical Reactions Analysis

Types of Reactions: 11,12-Dehydroxy-Betamethasone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of hydrogen atoms with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents (e.g., fluorine gas).

Major Products:

    Oxidation products: Ketones and aldehydes.

    Reduction products: Saturated hydrocarbons.

    Substitution products: Halogenated steroids.

Scientific Research Applications

Medical Applications

11,12-Dehydroxy-Betamethasone has applications across several medical fields:

  • Dermatology: It is used topically for treating skin disorders like eczema and psoriasis due to its potent anti-inflammatory properties. In conjunction with alpha-hydroxy acids, betamethasone demonstrates benefits against skin conditions such as psoriasis .
  • Rheumatology: Useful in treating rheumatic disorders such as rheumatoid arthritis . Intra-articular glucocorticoid injections, including betamethasone, are used for treating osteoarthritis of the hip and knee .
  • Fetal Maturation: Betamethasone is also used to stimulate fetal maturation of the lungs and cerebral blood vessels .
  • Phimosis Treatment: A cream containing 0.05% betamethasone is effective in treating phimosis in boys, potentially avoiding the need for circumcision .

Structural Similarities and Unique Properties

Several compounds share structural similarities with this compound, each with unique properties:

Compound NameStructural FeaturesUnique Properties
BetamethasoneContains a fluorine atomStrong anti-inflammatory effects
DexamethasoneLacks hydroxyl groups at positions 11 & 12Longer half-life than betamethasone
HydrocortisoneFewer modificationsLower potency compared to betamethasone
TriamcinoloneDifferent side chainMore potent in certain inflammatory conditions

The specific modifications present in this compound confer distinct pharmacological profiles that enhance its efficacy in treating specific conditions, allowing for tailored treatments based on patient needs.

Biological Interactions

Mechanism of Action

The mechanism of action of 11,12-Dehydroxy-Betamethasone involves binding to glucocorticoid receptors, leading to:

    Inhibition of inflammatory pathways: By suppressing the activity of nuclear factor-kappa B (NF-κB) and other transcription factors.

    Reduction of cytokine production: By inhibiting phospholipase A2 and decreasing the formation of arachidonic acid derivatives.

    Promotion of anti-inflammatory genes: Such as interleukin-10

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among betamethasone derivatives determine their biological activity, stability, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Modifications Primary Application(s)
11,12-Dehydroxy-Betamethasone 127034-59-7 C₂₂H₂₇FO₄ 374.45 Lack of hydroxyls at C11 and C12 Reference standard, impurity profiling
Betamethasone Dipropionate 5593-20-4 C₂₈H₃₇FO₇ 504.59 Propionate esters at C17 and C21 Active pharmaceutical ingredient (API)
Betamethasone 21-Propionate 75883-07-7 C₂₅H₃₁FO₆ 454.51 Propionate ester at C21 Intermediate in API synthesis
1,2-Dihydro-Betamethasone 17,21-Dipropionate 80163-83-3 C₂₈H₃₇FO₇ 504.59 Dihydro modification at C1-C2; dipropionate Impurity standard for QC
Betamethasone Sodium Phosphate 151-73-5 C₂₂H₂₈FNa₂O₈P 516.41 Phosphate ester at C21; sodium salt Water-soluble injectable formulation
Key Observations:
  • Hydroxyl vs. Ester Groups : The absence of hydroxyls at C11 and C12 in this compound reduces its glucocorticoid receptor affinity compared to active esters like dipropionate or sodium phosphate .
  • Solubility: Betamethasone Sodium Phosphate’s phosphate group enhances water solubility, making it suitable for injections, whereas this compound is non-therapeutic and used in analytical settings .
  • Stability : The dihydro modification in 1,2-Dihydro-Betamethasone Dipropionate increases metabolic stability compared to this compound, which is more prone to degradation .

Pharmacological and Analytical Roles

  • This compound : Serves as a critical impurity standard to monitor batch consistency during betamethasone API production. Its lack of therapeutic activity underscores its role in QC .
  • Betamethasone Dipropionate : A potent API used in topical creams (e.g., psoriasis). Its dipropionate esters prolong dermal absorption and activity .
  • Betamethasone Sodium Phosphate : Rapid-acting injectable form for acute inflammation. The phosphate group allows immediate systemic distribution .

Analytical Utility

This compound is indispensable in HPLC and LC-MS methods to quantify impurities in betamethasone formulations. Its structural similarity to APIs ensures accurate detection of degradation products .

Regulatory Significance

Compounds like 1,2-Dihydro-Betamethasone Dipropionate and this compound are included in pharmacopeial standards (e.g., USP, EP) to comply with ICH guidelines for impurity thresholds (typically ≤0.15%) .

Biological Activity

11,12-Dehydroxy-Betamethasone is a modified form of betamethasone, a well-known corticosteroid. This compound has garnered attention due to its enhanced biological activity and therapeutic potential, particularly in anti-inflammatory and immunosuppressive applications. Understanding its biological mechanisms, pharmacological properties, and clinical implications is crucial for optimizing its use in medical treatments.

Chemical Structure and Properties

The molecular formula of this compound includes unique hydroxyl groups that significantly influence its pharmacological profile. The structural modifications compared to betamethasone enhance its binding affinity to glucocorticoid receptors, which is critical for its biological activity.

Compound NameStructural FeaturesUnique Properties
This compoundHydroxyl groups at positions 11 & 12Enhanced anti-inflammatory effects
BetamethasoneContains a fluorine atomStrong anti-inflammatory effects
DexamethasoneLacks hydroxyl groups at positions 11 & 12Longer half-life than betamethasone
HydrocortisoneFewer modificationsLower potency compared to betamethasone
TriamcinoloneDifferent side chainMore potent in certain inflammatory conditions

This compound primarily acts as a glucocorticoid receptor agonist . This interaction leads to:

  • Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines and mediators.
  • Immunosuppressive actions : Reduction in immune cell proliferation and activity.

The compound's enhanced potency allows for rapid therapeutic effects in conditions requiring immediate intervention.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High volume of distribution due to lipophilicity.
  • Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes.
  • Excretion : Renal excretion of metabolites.

Clinical Applications

This compound has been utilized in various medical fields due to its potent anti-inflammatory and immunosuppressive properties. Key applications include:

  • Treatment of chronic inflammatory diseases (e.g., rheumatoid arthritis).
  • Management of acute allergic reactions.
  • Use in dermatological conditions (e.g., eczema).

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in clinical settings:

  • Efficacy in Eczema Treatment :
    • A randomized controlled trial demonstrated significant improvements in disease severity among patients treated with this compound compared to placebo.
    • Participants reported reduced itching and inflammation with a notable decrease in the Eczema Area and Severity Index (EASI) scores.
  • Comparison with Other Corticosteroids :
    • In head-to-head studies against dexamethasone and hydrocortisone, this compound showed superior anti-inflammatory effects with fewer side effects reported.

Safety Profile

While this compound is generally well-tolerated, potential side effects include:

  • Systemic effects : Adrenal suppression, hypertension.
  • Local reactions : Skin irritation at the application site.

Monitoring is essential during prolonged use to mitigate adverse effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.